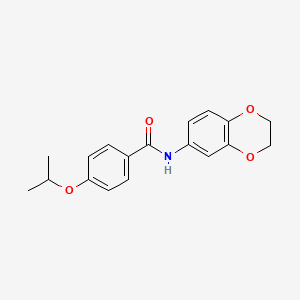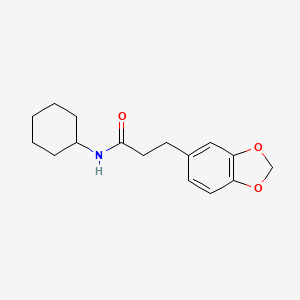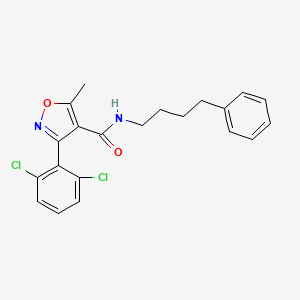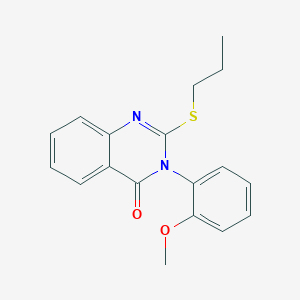![molecular formula C20H11BrFN3O4 B4674872 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B4674872.png)
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide
Descripción general
Descripción
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.
Mecanismo De Acción
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006 works by inhibiting the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. These kinases are involved in the regulation of cell growth and survival, and their overexpression has been linked to the development and progression of cancer. By inhibiting these kinases, 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, which can lead to the inhibition of cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006 has been found to inhibit angiogenesis, the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006 in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of these kinases. This compound has also been found to have a low toxicity profile, which makes it a promising candidate for further study. However, one limitation of using 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006 in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006. One area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict response to 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006 treatment in cancer patients. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006 in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation and angiogenesis. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(Z)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrFN3O4/c21-18-10-15(25(27)28)5-7-17(18)19-8-6-16(29-19)9-12(11-23)20(26)24-14-3-1-13(22)2-4-14/h1-10H,(H,24,26)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDKNOWCMASWAN-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-isopropylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4674801.png)

![1-[(2,5-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4674811.png)
![3-allyl-5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4674822.png)
![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B4674828.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4674833.png)

![N-[4-(aminocarbonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4674850.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4674857.png)



![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)